molecular formula C12H23NO4 B8215619 Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B8215619
M. Wt: 245.32 g/mol
InChI Key: URYLMUCRANEXSX-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as crystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and piperidine moieties play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)piperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(2-hydroxybutyl)piperidine-1-carboxylate

Comparison:

    Structural Differences: The main difference lies in the length and nature of the hydroxyalkyl chain attached to the piperidine ring.

    Reactivity: The reactivity of these compounds may vary based on the steric and electronic effects of the hydroxyalkyl chain.

    Applications: While all these compounds have similar applications in organic synthesis and research, their specific uses may differ based on their unique properties.

This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-4-5-12(16,9-13)6-8-14/h14,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLMUCRANEXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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